Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl ester and a hydroxyl group at specific positions, making it a versatile scaffold for various chemical reactions and applications .
Properties
IUPAC Name |
ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-12-5-3-4-8(13)9(12)11-7/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMHJITJNMLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222601 | |
| Record name | Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041004-63-0 | |
| Record name | Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041004-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview:
- Starting materials: 2-aminopyridin-3-ol and ethyl bromopyruvate
- Reaction type: Cyclization via nucleophilic substitution and ring closure
- Solvent: Typically ethanol or similar polar solvents
- Conditions: Reflux or mild heating to promote cyclization
- Yield: Generally high, with reported yields around 70-90% depending on conditions
This method was reported in a study where 2-aminopyridin-3-ol was reacted with ethyl bromopyruvate to yield this compound efficiently.
Detailed Preparation Method
Cyclization Reaction
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminopyridin-3-ol + Ethyl bromopyruvate | Reflux in ethanol, 4-6 hours | 75-90% |
| 2 | Work-up | Cooling, filtration, washing with water and organic solvents | Purification by recrystallization |
- The reaction proceeds via nucleophilic attack of the amino group on the α-bromo carbonyl compound, followed by intramolecular cyclization to form the fused imidazo ring.
- The hydroxy group at position 8 originates from the 3-hydroxy substituent on the aminopyridine starting material.
- The ethyl ester group is retained from ethyl bromopyruvate, providing the carboxylate functionality at position 2.
Alternative Synthetic Routes
Other methods involve the synthesis of related imidazo[1,2-a]pyridine derivatives with different substituents at position 8, such as chloro or methyl groups, followed by selective hydroxy substitution or functional group transformation. For example, Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate can be prepared via reaction of 2-aminopyridine derivatives with α-haloketones, followed by halogenation and esterification steps. Subsequent hydrolysis or substitution reactions can then yield the hydroxy derivative.
Industrial and Continuous Flow Methods
- Industrial synthesis may employ continuous flow microreactor systems to optimize reaction parameters such as temperature, residence time, and mixing efficiency, leading to improved yields and scalability.
- Catalyst-free or metal-free protocols have been developed for related imidazo[1,2-a]pyridine compounds, emphasizing environmentally benign conditions.
Representative Data from Research
Table 1. Selected Experimental Data for this compound Synthesis
| Compound | Starting Material | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| This compound | 2-Aminopyridin-3-ol + Ethyl bromopyruvate | Reflux in ethanol, 4-6 h | 80-90 | High purity after recrystallization |
| 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid | 2-Aminopyridin-3-ol + Bromopyruvic acid | Similar conditions as above | 70-85 | Acid form of the compound |
Mechanistic Insights
- The reaction mechanism involves initial nucleophilic substitution of the α-bromo group by the amino group of 2-aminopyridin-3-ol.
- This is followed by intramolecular cyclization forming the imidazo ring.
- The hydroxy substituent is retained from the 3-hydroxy group of the aminopyridine.
- The ester group is introduced by the ethyl bromopyruvate reagent.
Purification and Characterization
- The crude product is typically purified by recrystallization from ethanol or ethanol/water mixtures.
- Characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H NMR shows characteristic peaks for aromatic protons, ethyl ester protons (CH₂ at ~4.3 ppm, CH₃ at ~1.3 ppm), and hydroxy group signals.
- Mass Spectrometry (MS): Confirms molecular weight consistent with C11H10N2O3.
- Infrared Spectroscopy (IR): Ester carbonyl stretch around 1700 cm⁻¹ and hydroxy group O-H stretch.
- X-ray Crystallography: Confirms molecular structure and ring fusion geometry when crystals are available.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry
1. Potential Therapeutic Applications
EHIPC has been studied for its potential as a therapeutic agent in the treatment of various diseases. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds may exhibit anti-inflammatory and analgesic properties. Specifically, EHIPC has shown promise in:
- Inhibition of Mur ligases : Studies suggest that EHIPC and its derivatives can inhibit Mur ligases, which are essential for bacterial cell wall synthesis. This property positions EHIPC as a potential candidate for antibiotic development .
- Peptic Ulcer Treatment : The compound has been linked to the treatment of peptic ulcer diseases due to its ability to modulate gastric acid secretion and promote mucosal healing .
Enzyme Inhibition Studies
2. Enzyme Interaction
EHIPC has been investigated for its interaction with various enzymes, which is crucial for understanding its pharmacological effects. Notably:
- CYP450 Inhibition : The compound exhibits inhibitory activity against certain cytochrome P450 enzymes, which are involved in drug metabolism. This characteristic is significant for predicting drug-drug interactions and optimizing therapeutic regimens .
Biological Research
3. Antimicrobial Activity
Research has demonstrated that EHIPC possesses antimicrobial properties against a range of pathogens. The compound's effectiveness against Gram-positive and Gram-negative bacteria highlights its potential role in developing new antimicrobial agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K pathway, which is crucial for cell growth and survival. The compound binds to the active site of the enzyme, preventing its activity and leading to apoptosis in cancer cells . Additionally, its hydroxyl and ester groups allow for further functionalization, enhancing its biological activity .
Comparison with Similar Compounds
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: This compound has a methyl group instead of a hydroxyl group, which affects its reactivity and biological activity.
2-ethyl-6-chloro imidazo[1,2-a]pyridine: This compound has a chloro substituent, which enhances its potency against multidrug-resistant tuberculosis.
The uniqueness of this compound lies in its hydroxyl group, which provides additional sites for chemical modification and enhances its versatility in various applications .
Biological Activity
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H10N2O3
- CAS Number : 158001-04-8
The compound features a hydroxyl group at the 8-position of the imidazo[1,2-a]pyridine ring, which is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-hepatitis B virus (HBV) activity. This compound has been shown to inhibit HBV replication in vitro, potentially through interference with viral polymerase activity .
- Anticancer Properties : The compound has demonstrated antiproliferative effects against various cancer cell lines. Studies have reported IC50 values ranging from 0.4 to 5 µM against human cancer cells, indicating potent anticancer properties .
- Modulation of Receptor Activity : this compound acts as a positive allosteric modulator of mGluR2 receptors, which are implicated in neurological disorders .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against multidrug-resistant strains of bacteria and fungi.
- Anti-inflammatory Effects : It has been shown to reduce inflammatory markers in various models of inflammation.
Data Table: Biological Activities
Case Study 1: Anti-HBV Activity
A study evaluated the anti-HBV effects of this compound using HepG2.2.15 cell lines. The results indicated that the compound significantly reduced HBV surface antigen levels and viral DNA replication compared to control groups.
Case Study 2: Anticancer Efficacy
In vitro tests on various human cancer cell lines revealed that this compound induced apoptosis through the activation of pro-apoptotic proteins such as Bax and inhibition of anti-apoptotic proteins like Bcl-2. This mechanism was confirmed via Western blot analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
